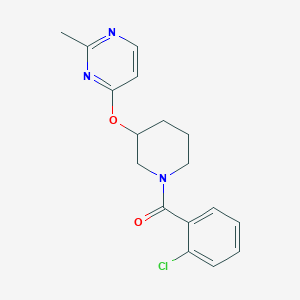

(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various synthesized piperidinyl methanone derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including their structural characterization and biological activities such as anticancer and antituberculosis properties .

Synthesis Analysis

The synthesis of related piperidinyl methanone compounds typically involves multi-step organic reactions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of a side product in benzothiazinone synthesis, which involved a series of reactions including amidation and Friedel-Crafts acylation . Similarly, a modified Mannich condensation was used to synthesize a piperidin-4-one derivative . These methods indicate that the synthesis of such compounds can be complex and may require careful optimization to achieve the desired product.

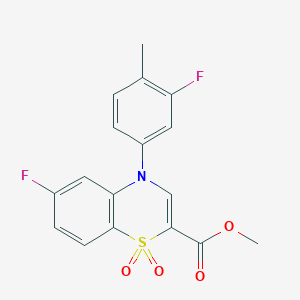

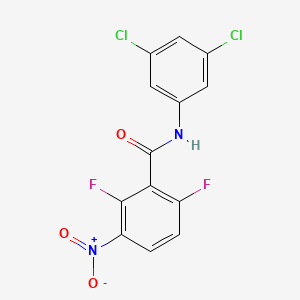

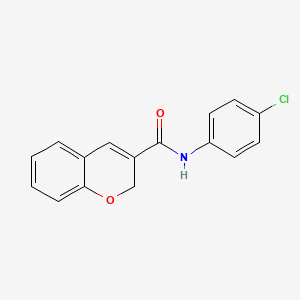

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a quinolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . The molecular structure of a side product in benzothiazinone synthesis was also characterized, highlighting the importance of structural analysis in understanding these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the molecule. Local reactivity descriptors calculated for a quinolinone derivative helped explain the chemically reactive sites in the molecule . Such analyses are crucial for predicting how these compounds might behave in further chemical reactions or within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl methanone derivatives are characterized using various analytical techniques. Theoretical calculations can provide insights into thermodynamic properties, while spectroscopic data such as NMR can reveal details about the conformation and electronic environment of the molecule . For example, the NMR study of a piperidin-4-one derivative showed significant deshielding of certain protons due to interactions with chlorine atoms, indicating restricted rotation of the phenyl groups . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications in drug design.

科学的研究の応用

Crystal Structure Analysis :

- A study by Revathi et al. (2015) explored the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions. This information is critical for understanding how such compounds might interact in biological systems or during chemical reactions.

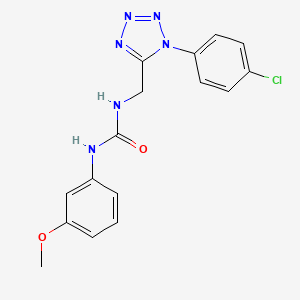

Antimicrobial Activity :

- Research by Mallesha and Mohana (2014) synthesized derivatives of a similar compound and tested them for antimicrobial properties. This kind of research can lead to the development of new drugs or antibacterial agents.

Thermal and Optical Properties :

- The thermal and optical properties, as well as the structural stability of related compounds, were studied by Karthik et al. (2021). Understanding these properties is crucial for the potential use of these compounds in various industrial and pharmaceutical applications.

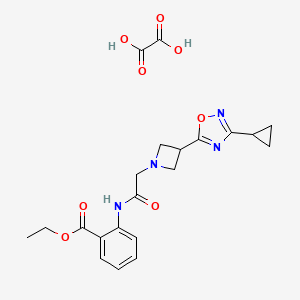

Synthesis and Molecular Docking Studies :

- A study by Katariya et al. (2021) involved the synthesis of related compounds and their evaluation for anticancer and antimicrobial activities. Molecular docking studies can predict how these compounds might interact with biological molecules, which is important in drug design.

Neuroprotective Activities :

- Research by Zhong et al. (2020) on derivatives of similar compounds showed potential neuroprotective effects. This suggests possible applications in treating neurological disorders.

Synthesis Techniques and Reactivity :

- Pouzet et al. (1998) reported on the synthesis of a related compound and its reactivity with different nucleophiles. Such studies are fundamental for the development of new synthetic methodologies in organic chemistry.

Anticancer and Antituberculosis Studies :

- A study by Mallikarjuna et al. (2014) synthesized derivatives for evaluation as potential anticancer and antituberculosis agents. This highlights the potential therapeutic applications of these compounds.

Synthesis of Key Intermediates for Drug Development :

- Research by Ni et al. (2012) involved the production of a key chiral intermediate for the anti-allergic drug Betahistine using a novel microbial process. This represents an important step in the field of biocatalysis and pharmaceutical manufacturing.

Process Development for Clinical Compounds :

- The work by Kopach et al. (2010) described the process development and pilot-plant synthesis of a compound related to (2-Chlorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, highlighting the importance of efficient manufacturing processes in drug development.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the available information indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has been classified with the GHS07 pictogram, with hazard statements H315-H319-H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceuticals, materials science, and others could be explored .

特性

IUPAC Name |

(2-chlorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-12-19-9-8-16(20-12)23-13-5-4-10-21(11-13)17(22)14-6-2-3-7-15(14)18/h2-3,6-9,13H,4-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDVTYZLCCRNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)